N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide
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Overview
Description
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide typically involves multiple steps, starting from the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: This involves the reaction of 4-methylphenylamine with 6-methyl-2-chloropyrimidine under basic conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-aminophenylbutanamide using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, palladium catalysts.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]butanamide is unique due to its specific structure and the presence of both pyrimidine and butanamide moieties. Similar compounds include:
Imatinib: A well-known anti-cancer drug with a pyrimidine core.
Dasatinib: Another anti-cancer agent with a similar pyrimidine structure.
Nilotinib: A pyrimidine-based drug used in the treatment of leukemia
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C22H25N5O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]butanamide |
InChI |
InChI=1S/C22H25N5O/c1-4-5-21(28)25-18-12-10-17(11-13-18)24-20-14-16(3)23-22(27-20)26-19-8-6-15(2)7-9-19/h6-14H,4-5H2,1-3H3,(H,25,28)(H2,23,24,26,27) |
InChI Key |
WVUQUJHWFLWEFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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